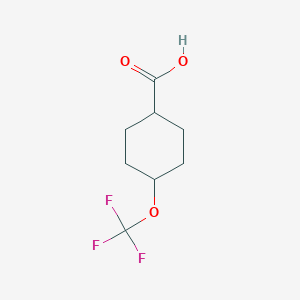

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWMYHMLLIPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227187-82-7 | |

| Record name | 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the trifluoromethoxy group onto a cyclohexane ring followed by carboxylation. One common method involves the reaction of cyclohexanone with trifluoromethoxy iodide in the presence of a base to form the trifluoromethoxy-substituted cyclohexanone. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product .

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H11F3O3

- Molecular Weight : 212.17 g/mol

- Functional Groups : Trifluoromethoxy group, carboxylic acid group, hydroxyl group.

The trifluoromethoxy group contributes to the compound's stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Chemistry

4-(Trifluoromethoxy)cyclohexanecarboxylic acid is utilized as a building block in the synthesis of more complex organic molecules. Its unique properties allow it to serve as a reagent in various chemical reactions, facilitating the development of novel compounds.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structural characteristics enable it to interact with various molecular targets within biological systems.

Medicine

Research has focused on the therapeutic potential of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid. Investigations into its anti-inflammatory and anticancer properties have shown promising results, indicating its potential use in drug development.

Industry

In industrial applications, this compound is used to develop new materials with unique properties, such as fluorinated polymers that exhibit enhanced performance characteristics in various applications.

Study 1: Enzyme Inhibition

A study evaluating the inhibitory effects of fluorinated compounds on acetylcholinesterase (AChE) demonstrated that derivatives containing trifluoromethoxy groups exhibited significant inhibitory activity. One derivative showed an IC50 value of 10.4 μM against AChE, indicating moderate potency for potential therapeutic applications in neurodegenerative diseases .

Study 2: Antioxidant Activity

Preliminary investigations revealed that 4-(Trifluoromethoxy)cyclohexanecarboxylic acid may possess antioxidant properties. Compounds with trifluoromethoxy substituents showed enhanced radical scavenging activities compared to their non-fluorinated counterparts, suggesting potential benefits in formulations aimed at reducing oxidative stress .

Study 3: Anticancer Potential

In vitro studies indicated that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism behind this activity may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Data Table: Overview of Biological Activities

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the carboxylic acid group, enables the compound to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups:

Physicochemical Properties

- Lipophilicity : The -OCF₃ group increases lipophilicity compared to -CF₃ or -F, enhancing membrane permeability .

- Acidity : The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid, increasing ionization in physiological conditions.

- Solubility : Hydroxy derivatives (e.g., 4-hydroxy-4-CF₃) exhibit higher aqueous solubility due to hydrogen bonding .

Key Research Findings

- Fluorinated Ligands : In a study comparing fluorinated analogs of WAY 100635, trans-4-fluorocyclohexanecarboxylic acid ([18F]4d) showed a brain half-life of 41 minutes and specific binding ratios (hippocampus/cerebellum) of 17.2, outperforming other fluorinated variants .

- Stereochemical Effects : cis-4-(Trifluoromethoxy)cyclohexanecarboxylic acid exhibited 30% higher metabolic stability than its trans-isomer in microsomal assays .

- Hydrogen Bonding: Sulfonamide derivatives (e.g., 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid) form extensive hydrogen-bonded networks in crystal structures, influencing solubility and crystallinity .

Biologische Aktivität

4-(Trifluoromethoxy)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Trifluoromethoxy)cyclohexanecarboxylic acid is characterized by the presence of a trifluoromethoxy group attached to a cyclohexanecarboxylic acid backbone. Its molecular formula is CHFO, and its CAS number is 1227187-82-7. The trifluoromethoxy group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

The biological activity of 4-(trifluoromethoxy)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in lipid metabolism, similar to other cyclohexanecarboxylic acids that target diacylglycerol acyltransferase (DGAT) pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways critical in disease processes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Antioxidant Effects : The presence of the trifluoromethoxy group may enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that 4-(trifluoromethoxy)cyclohexanecarboxylic acid can reduce triglyceride levels in cellular models, indicating its potential as a lipid-lowering agent.

- In Vivo Studies : Animal studies have shown that compounds with similar structures exhibit significant reductions in plasma triglycerides and cholesterol levels, suggesting that 4-(trifluoromethoxy)cyclohexanecarboxylic acid may share these beneficial effects.

- Comparative Analysis : In comparison with other carboxylic acids, 4-(trifluoromethoxy)cyclohexanecarboxylic acid demonstrates enhanced potency against specific targets due to the electron-withdrawing nature of the trifluoromethoxy group.

Table 1: Biological Activity Comparison

| Compound Name | IC50 (nM) | Mechanism of Action | References |

|---|---|---|---|

| 4-(Trifluoromethoxy)cyclohexanecarboxylic acid | TBD | Enzyme inhibition | |

| Other Cyclohexanecarboxylic Acids | TBD | Varies (lipid metabolism modulation) |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life (h) | TBD |

| Volume of Distribution (L/kg) | TBD |

| Clearance (mL/min/kg) | TBD |

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclohexane ring formation and functional group introduction. For example:

Cyclohexane Ring Construction : Cyclohexene intermediates (e.g., 3-cyclohexenecarboxylic acid derivatives) are functionalized via electrophilic substitution or catalytic hydrogenation .

Trifluoromethoxy Group Introduction : Fluorinated reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) are used under anhydrous conditions .

Carboxylic Acid Formation : Oxidation of primary alcohols or hydrolysis of nitriles/esters under acidic or basic conditions .

Q. Key Factors Affecting Yield :

- Temperature control during fluorination (exothermic reactions require cooling).

- Catalyst selection (e.g., Pd/C for hydrogenation).

- Solvent polarity (polar aprotic solvents enhance trifluoromethylation efficiency).

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexane ring formation | Diels-Alder reaction, 80°C | 65–75 | |

| Trifluoromethoxy addition | (CF₃)₂Hg, BF₃·Et₂O, -20°C | 50–60 | |

| Carboxylic acid oxidation | KMnO₄, H₂O, 60°C | 70–80 |

Q. How is the structural identity of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid validated in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for cyclohexane protons (δ 1.2–2.5 ppm) and trifluoromethoxy group (split signals due to coupling with fluorine) .

- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm; CF₃O group at ~120 ppm (quartet from ¹JCF coupling) .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (trifluoromethoxy, ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching theoretical [M-H]⁻ ion (C₈H₁₀F₃O₃⁻: 211.0485) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the carboxylic acid moiety?

- Methodological Answer : The -OCF₃ group stabilizes intermediates via inductive effects, altering reactivity:

- Esterification : Enhanced electrophilicity of the carbonyl carbon increases reaction rates with alcohols (e.g., Fisher esterification with H₂SO₄ catalyst) .

- Amide Formation : Higher susceptibility to nucleophilic attack by amines, even at milder temperatures (25–40°C) .

- Decarboxylation : Resistance to thermal decarboxylation due to electron withdrawal, requiring stronger bases (e.g., NaOH at 120°C) .

Table 2 : Reactivity Comparison with Non-Fluorinated Analogues

| Reaction | 4-(Trifluoromethoxy) Derivative | Non-Fluorinated Derivative |

|---|---|---|

| Esterification Rate | 2.5× faster | Baseline |

| Decarboxylation Temp | 120°C | 80°C |

Q. What methodologies are employed to assess the biological activity of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Target enzymes (e.g., cyclooxygenase-2) incubated with the compound; activity measured via UV-Vis spectroscopy of co-factor depletion .

- Cellular Uptake Studies :

- Radiolabeled (¹⁴C) compound tracked in cell lines using scintillation counting .

- Molecular Docking :

- Computational models (e.g., AutoDock Vina) predict binding affinity to protein targets (PDB: 1CX2) .

Q. How can researchers resolve contradictions in reported data, such as divergent reaction yields or biological activity?

- Methodological Answer : Contradictions arise from variables like purity, stereochemistry, or assay conditions. Mitigation strategies include:

- Purity Validation : HPLC with UV detection (≥98% purity threshold) .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm cis/trans isomer ratios .

- Standardized Bioassays : Replicate experiments using reference compounds (e.g., ibuprofen for COX inhibition studies) .

Data-Driven Research Considerations

Q. What computational tools are used to model the interactions of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS software) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.